
4-Amino-3-methyl-1-phenylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H17NO This compound features an amino group, a hydroxyl group, and a phenyl group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1-phenylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-phenylbutan-2-one with ammonia or an amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
4-Amino-3-methyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 4-Amino-3-methyl-1-phenylbutan-2-one.
Reduction: 4-Methyl-1-phenylbutan-2-amine.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
4-Amino-3-methyl-1-phenylbutan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of 4-Amino-3-methyl-1-phenylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets .
類似化合物との比較
Similar Compounds
4-Phenyl-2-butanol: Similar structure but lacks the amino group.
3-Methyl-1-phenylbutan-2-one: Similar backbone but lacks the amino and hydroxyl groups.
4-Amino-2-butanol: Similar functional groups but lacks the phenyl group.
Uniqueness
4-Amino-3-methyl-1-phenylbutan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on a phenyl-substituted butane backbone.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
4-amino-3-methyl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)11(13)7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |
InChIキー |
MSGJJGXINBOGBF-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(CC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


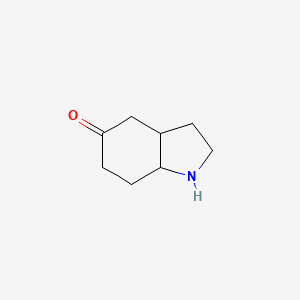
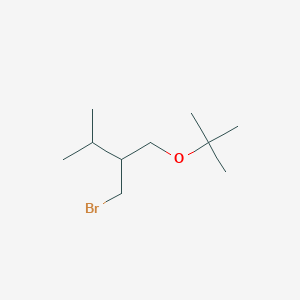

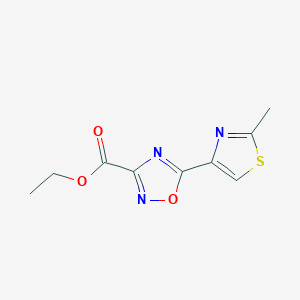
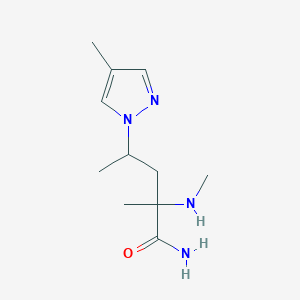

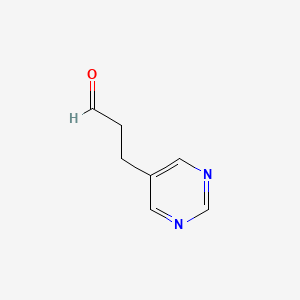

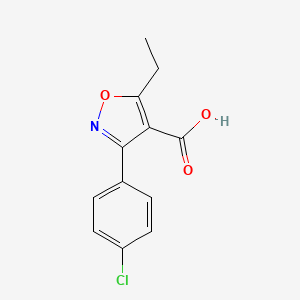
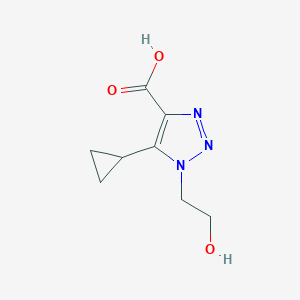
![3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid](/img/structure/B13630031.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)
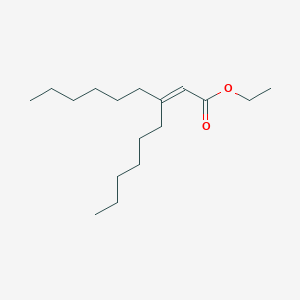
![1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride](/img/structure/B13630056.png)
